molecular formula C14H14O3Se B1589694 Bis(4-methoxyphenyl) Selenoxide CAS No. 25862-14-0

Bis(4-methoxyphenyl) Selenoxide

Cat. No. B1589694
CAS RN: 25862-14-0
M. Wt: 309.2 g/mol
InChI Key: SXEWETDJNQVWQY-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) Selenoxide is a member of the class of compounds called disulfides, sulfoxides, and methyl esters . It is also a hydrogen peroxide generator that functions as an oxidizing agent in organic synthesis .


Molecular Structure Analysis

The molecular formula of Bis(4-methoxyphenyl) Selenoxide is C14H14O3Se . It has an average mass of 309.219 Da and a mono-isotopic mass of 310.010803 Da .


Chemical Reactions Analysis

Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This compound has also been shown to be effective for the transfer and interaction of selenocystamine with phosphine, sulfide, and other selenium compounds .


Physical And Chemical Properties Analysis

Bis(4-methoxyphenyl) Selenoxide has a boiling point of 284.7±50.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C and it has an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 126.0±30.1 °C .

Scientific Research Applications

Versatile Oxidizing Agent

Bis(4-methoxyphenyl) Selenoxide is known for its versatility as an oxidizing agent. It is used for mild oxidations of various compounds, such as thiol to disulfide, sulfide to sulfoxide, hydroquinone to p-benzoquinone, and benzoin to benzil. Its unique reactivity is highlighted in the conversion of thioamides into 1,2,4-thiadiazoles, a process that demonstrates its potential in organic synthesis (Otsubo & Ogura, 1986).

Deoxygenation of Aryl Selenoxides

Bis(4-methoxyphenyl) Selenoxide plays a role in the selective reduction of aryl selenoxides to selenides. This is particularly notable for its concerted mechanism of oxygen transfer, an aspect important in synthetic organic chemistry (Stratakis, Rabalakos, & Sofikiti, 2003).

Organoselenium Catalysis

In organoselenium catalysis, bis(4-methoxyphenyl) selenide, a related compound, is used for the regioselective synthesis of bromo/iodo lactones and bromooxepanes. This demonstrates the utility of organoselenium compounds in synthesizing structurally complex molecules (Verma et al., 2016).

Synthesis of Spirodiazaselenuranes

Bis(4-methoxyphenyl) Selenoxide derivatives are utilized in the synthesis of hypervalent spirodiazaselenuranes, a class of compounds with potential antioxidant properties. This application is significant in the development of novel organic compounds with specific functionalities (Kadu et al., 2019).

Corrosion Inhibition

Related compounds, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit remarkable performance in inhibiting corrosion of mild steel in hydrochloric acid medium. This demonstrates the potential of bis(4-methoxyphenyl) derivatives in industrial applications related to corrosion prevention (Bentiss et al., 2009).

Photoelectrochemical Properties

Research on the photoelectrochemical properties of films derived from organoselenium compounds, including N,N-(bis-p-methoxyphenyl)seleniumdiimide, shows potential in photovoltaic applications. Such studies are crucial in exploring alternative materials for energy conversion (Ilatovskii, Ptitsyn, & Komissarov, 2009).

Redox Active Protecting Groups

The use of bis(4-methoxyphenyl) derivatives in the construction of redox systems, specifically in the protection of reactive groups, is a notable application in synthetic chemistry. This allows for the development of complex molecules with controlled redox properties (Tsuji, Sasaki, & Yoshifuji, 1999)

Safety And Hazards

The safety data sheet for Bis(4-methoxyphenyl) Selenoxide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)seleninylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEWETDJNQVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456745
Record name Bis(4-methoxyphenyl) Selenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl) Selenoxide

CAS RN

25862-14-0
Record name Bis(4-methoxyphenyl) Selenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WJ Wheeler - Journal of Labelled Compounds and …, 1987 - Wiley Online Library
The synthesis of 18 O‐labeled 8‐β‐[(methylsulfinyl)‐methyl]‐6‐propyl‐ergoline (pergolide‐[ 18 O]‐sulfoxide) of undetermined stereochemistry by the reaction of 8‐β‐(methylthiomethyl)‐…
I Razmilic, J López, J Sierra - Synthetic Communications, 1987 - Taylor & Francis
An Alternative Partial Synthesis of (-)-Polygodial Page 1 SYNTHETIC COWUNICATIONS, 17(1), 95-103 (1987) AN ALTERNATIVE PARTIAL SYNTHESIS OF (-)-POLYGODIAL Ivdn …
Number of citations: 20 www.tandfonline.com
MB Gazizov, RA Khairullin, SY Ivanova… - Russian Chemical …, 2019 - Springer
A new synthesis of phthalaldehyde that avoided formation of HBr involved treatment of 1,2-bis(dibromomethyl)benzene with trimethyl orthoformate (1: 6, 90 C, 10 mol.% ZnCl 2 ) to …
Number of citations: 1 link.springer.com
VA Loskutov, SV Balina, VV Russkikh… - Russian Journal of …, 2015 - Springer
The selenoxides forming 9-oxoselenoxanthenium and triaryl selenonium hexafluorophosphates via interaction with heptyl phenyl ether and anisole in the MeSO 3 HP 2 O 5 mixture …
Number of citations: 5 link.springer.com
I Razmilic, J López, M Cortés - Synthetic communications, 1993 - Taylor & Francis
A model bicyclic diol (3) incorporating the complete array of oxygenated function of the B ring portion of forskolin (1) has been synthetized using (-)drimenol (2) as starting material. …
Number of citations: 8 www.tandfonline.com
B Page, TJ McCarthy - Comprehensive Organic Synthesis, 1992 - books.google.com
Allylic oxidation remains a reaction of considerable value in organic synthesis. Oxidation reactions in this section are divided into two types: reactions which produce allylic alcohols (…
Number of citations: 65 books.google.com
Z Gao - 1989 - open.library.ubc.ca
This thesis concerns studies directed towards a total synthesis of the drimane type dialdehyde 90 from thujone 42. The naturally occurring drimane dialdehydes have potent antifeedant …
Number of citations: 4 open.library.ubc.ca
YH Chen - 1992 - open.library.ubc.ca
This thesis is concerned with the development of thujone (3) as an effective chiral building block for natural product synthesis. Treatment of thujone (3) with ozone in solution gave …
Number of citations: 5 open.library.ubc.ca
NHP Smith - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This chapter discusses the chemistry, synthesis, and reactions of compounds containing aralkanols and aralkylamines. Benzyl alcohol has been produced by the …
Number of citations: 0 www.sciencedirect.com

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